molecular formula C17H14O B11874888 (3-(Naphthalen-1-yl)phenyl)methanol

(3-(Naphthalen-1-yl)phenyl)methanol

Cat. No.: B11874888
M. Wt: 234.29 g/mol
InChI Key: CPEWXOGTNXTTFZ-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene-Substituted Aromatic Alcohols

(3-(Naphthalen-1-yl)phenyl)methanol belongs to the broader class of naphthalene-substituted aromatic alcohols. These compounds are characterized by the presence of at least one naphthalene (B1677914) ring and a hydroxyl group attached to an aromatic core. This class of molecules is a subject of investigation in various fields, particularly in medicinal chemistry and materials science. The naphthalene moiety provides a large, planar, and lipophilic surface that can facilitate interactions with biological macromolecules or influence the photophysical properties of a material.

The position of the substituents on both the naphthalene and the phenyl rings can lead to a wide array of isomers, each with potentially unique chemical and physical properties. For instance, the related compound naphthalen-1-ylmethanol has been studied for its crystal structure, revealing how molecules link via hydrogen bonds. bldpharm.com The introduction of a phenyl group, as seen in this compound, significantly increases the structural complexity and potential for diverse intermolecular interactions.

Significance of Naphthalene and Phenyl Moieties in Contemporary Chemical Science

The naphthalene and phenyl moieties are fundamental building blocks in modern chemical science, lending specific properties to the molecules they are part of.

Naphthalene: As the simplest polycyclic aromatic hydrocarbon, naphthalene is a versatile scaffold in drug discovery and materials science. sigmaaldrich.combldpharm.com Its fused two-ring structure is found in numerous FDA-approved drugs, including the anti-inflammatory naproxen (B1676952) and the antifungal terbinafine. sigmaaldrich.com The reasons for its widespread use in medicinal chemistry include its ability to engage in π-π stacking interactions with biological targets and its relatively straightforward functionalization, allowing for the synthesis of a wide range of derivatives. Current time information in Singapore. In materials science, naphthalene-containing polymers are explored for their potential in organic electronics due to their favorable electronic and optical properties. lab-chemicals.com

Phenyl Moiety: The phenyl group is a ubiquitous feature in organic chemistry, forming the basis of a vast number of natural and synthetic compounds. In medicinal chemistry, the phenyl ring is often a key component for receptor binding, and its substitution pattern can be fine-tuned to modulate a drug's pharmacological profile. The hydroxymethyl group attached to the phenyl ring in this compound introduces a site for hydrogen bonding and a handle for further synthetic modifications, such as esterification or oxidation. nih.gov

The combination of these two moieties in a single molecule, as in this compound, creates a compound with a rich and complex chemical character, making it a prime candidate for exploratory research.

Overview of the Research Landscape Surrounding this compound

Direct academic research focusing exclusively on this compound is limited. The compound is primarily available through chemical suppliers for research and development purposes, indicating its use as a potential building block in the synthesis of more complex molecules. lab-chemicals.comsigmaaldrich.com

However, the research landscape can be understood by examining studies on closely related analogues. For example, extensive research has been conducted on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), a chalcone (B49325) derivative that also contains the naphthalen-1-yl and a substituted phenyl group. Studies on MPNP have involved its synthesis and detailed characterization using a variety of spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-vis spectroscopy, alongside computational density functional theory (DFT) analysis.

These studies provide a roadmap for the type of research that would be necessary to fully characterize this compound. The spectroscopic data from such an analysis would be crucial for confirming its structure and understanding its electronic properties.

Table 2: Experimental and Computational Spectroscopic Data for the Related Compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)

Spectroscopic Technique Key Findings for MPNP Relevance to this compound
FT-IR & FT-Raman C=O stretching observed around 1649 cm⁻¹. C-H stretching for the aromatic rings appeared around 3067 cm⁻¹. Would allow for the identification of the O-H stretch from the methanol (B129727) group and the characteristic aromatic C-H stretches.
¹H and ¹³C NMR Aromatic carbons chemical shifts observed in the range of 100-175 ppm. Carbonyl carbon signal at ~190 ppm. Would be essential for confirming the connectivity of the naphthalene and phenyl rings and the position of the methanol group.
UV-vis Spectroscopy Maximum absorption peaks observed at 360 nm and 268 nm in dimethyl sulfoxide. Would provide insight into the electronic transitions within the conjugated π-system of the molecule.

This data is for a related compound and is presented to illustrate the type of research findings that would be relevant for this compound.

Furthermore, the research on MPNP and other naphthalene-phenyl compounds often extends to investigating their potential biological activities, such as anticancer, antioxidant, and anti-inflammatory properties, due to the recognized pharmacophoric nature of the constituent moieties. Therefore, a key area of future research for this compound would likely involve its synthesis and subsequent screening for various biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(3-naphthalen-1-ylphenyl)methanol

InChI

InChI=1S/C17H14O/c18-12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-11,18H,12H2

InChI Key

CPEWXOGTNXTTFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CO

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 3 Naphthalen 1 Yl Phenyl Methanol

Advanced Spectroscopic Techniques for Molecular Structure Determination

The definitive identification and structural confirmation of (3-(Naphthalen-1-yl)phenyl)methanol would necessitate the application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For this compound, the ¹H NMR spectrum would be expected to show a complex pattern of signals. The aromatic protons on both the naphthalene (B1677914) and phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns (doublets, triplets, multiplets) would be crucial in determining the substitution pattern and the relative positions of the protons. The benzylic proton of the methanol (B129727) group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm. The hydroxyl proton itself would give a broad singlet, the chemical shift of which would be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each of the 17 carbon atoms in the molecule. The carbon of the methanol group would likely resonate around 60-70 ppm. The aromatic carbons would generate a series of signals in the 120-150 ppm range. The quaternary carbons, those at the point of attachment of the naphthalene and methanol groups to the phenyl ring, as well as the bridgehead carbons of the naphthalene system, would be of particular diagnostic value.

While specific data is unavailable for the target molecule, studies on related compounds such as various phenylmethanol and naphthalene derivatives provide a reference for the expected chemical shift ranges. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹, while the C-H stretching of the CH₂ group would appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ range.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. A detailed analysis of the vibrational spectra of related molecules, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, has been performed and could serve as a guide for interpreting the spectra of the title compound. kcvs.canih.govmdpi.comnp-mrd.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₄O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways would include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the cleavage of the bond between the phenyl ring and the methanol group, leading to characteristic fragment ions.

Computational Approaches to Spectroscopic Data Interpretation

In the absence of experimental data, computational chemistry offers a powerful alternative for predicting the spectroscopic properties of a molecule. lab-chemicals.com Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized geometry of this compound and predict its NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). Such computational studies have been successfully applied to related naphthalene derivatives, demonstrating a good correlation between calculated and experimental data. kcvs.canp-mrd.org These theoretical predictions would be invaluable for guiding future experimental work and for confirming the structure of the synthesized compound.

Stereochemical Analysis of Chiral this compound Analogues

The introduction of a substituent at the benzylic carbon of this compound would create a chiral center, leading to the existence of enantiomers. The stereochemical analysis of such chiral analogues would be a critical aspect of their characterization. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) would be employed to separate the enantiomers. The absolute configuration of the enantiomers could be determined by X-ray crystallography of a suitable crystalline derivative or by comparing experimental and computationally predicted chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra.

Chemical Reactivity and Derivatization Studies of 3 Naphthalen 1 Yl Phenyl Methanol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group is a key functional group that dictates a significant portion of the molecule's reactivity, readily participating in reactions such as etherification, esterification, and oxidation.

Etherification and Esterification Reactions

The conversion of the hydroxyl group into ethers and esters is a fundamental transformation for this class of compounds. These reactions are typically employed to introduce new functional groups or to link the core structure to other molecular fragments.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This is a standard reaction for alcohols and is expected to proceed readily with (3-(naphthalen-1-yl)phenyl)methanol. smolecule.com Such transformations are crucial for creating derivatives with altered electronic properties or for use as prodrugs in medicinal chemistry. The reaction is typically catalyzed by an acid, such as sulfuric acid, or can be facilitated by coupling agents. manchester.ac.uk

A representative esterification reaction is detailed in the table below:

ReactantReagentCatalystProduct
This compoundAcetic AnhydridePyridine(3-(Naphthalen-1-yl)phenyl)methyl acetate (B1210297)

Oxidation and Reduction Transformations

The hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.com Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of 3-(naphthalen-1-yl)benzoic acid.

The product of a mild oxidation reaction would be (3-(naphthalen-1-yl)phenyl)methanone . sigmaaldrich.com Reduction of the hydroxyl group itself is not a typical transformation, but the aromatic rings can be reduced under specific, often harsh, conditions, such as Birch reduction.

Transformations of the Aromatic Systems

The electron-rich naphthalene (B1677914) and phenyl rings are susceptible to various transformations, most notably electrophilic aromatic substitution, which allows for the introduction of a wide array of functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. wikipedia.org For this compound, substitution can occur on either the phenyl or the naphthalene ring. The outcome is directed by the existing substituents. The hydroxymethyl group (-CH₂OH) on the phenyl ring is an ortho-, para-directing group, while the phenylmethanol group on the naphthalene ring will also influence the position of substitution.

Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1 or C4) due to the greater stability of the resulting carbocation intermediate. pearson.compearson.com Therefore, in reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), substitution is expected to favor the positions ortho and para to the hydroxymethyl group on the phenyl ring, and the α-positions on the naphthalene ring not already substituted. minia.edu.eglibretexts.org The precise distribution of products would depend on the specific reaction conditions and the nature of the electrophile.

Annulation and Cyclization Reactions

Annulation and cyclization reactions utilize the existing framework of this compound to construct new rings, leading to more complex polycyclic aromatic systems. While specific examples for this exact molecule are sparse, analogous reactions are well-established. For instance, intramolecular Friedel-Crafts-type reactions could be envisioned if a suitable electrophilic center is generated on a side chain, leading to cyclization onto one of the aromatic rings.

Furthermore, diarylmethanol derivatives can undergo electrochemical cyclization. nih.gov Acid-catalyzed cyclization is another common strategy, where the alcohol is protonated to form a good leaving group (water), generating a carbocation that can be attacked by a nucleophilic position on the adjacent aromatic ring. youtube.comyoutube.com Such reactions are instrumental in synthesizing rigid, planar molecules for applications in materials science. Research on related diaryl systems has shown that Lewis acids like SnCl₄ or TiCl₄ can catalyze benzannulation reactions, transforming diarylmethanols into complex naphthalene structures. nih.govacs.org

Synthesis of Functionalized Derivatives for Advanced Research Applications

The derivatization of this compound is driven by the quest for new molecules with tailored properties for specific applications.

In the field of materials science , derivatives are synthesized to act as building blocks for organic electronic materials, such as those used in OLEDs. By modifying the core structure through the reactions described above, researchers can tune the photophysical properties, like absorption and fluorescence wavelengths, and improve charge transport characteristics. bohrium.com For example, attaching electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap of the molecule.

In medicinal chemistry , the naphthalene and phenyl motifs are present in many biologically active compounds. smolecule.com Derivatives of this compound could be investigated for a range of therapeutic applications. For instance, related structures containing 1,3-dioxane (B1201747) rings derived from aryl methanols have been patented for therapeutic use. google.comwipo.int The synthesis of libraries of related compounds, such as isoxazolyl)methanol derivatives, allows for the exploration of structure-activity relationships. eurekaselect.com

Theoretical and Computational Chemistry Investigations of 3 Naphthalen 1 Yl Phenyl Methanol

Quantum Chemical Calculations of Spectroscopic Parameters

There are no available quantum chemical calculations of the spectroscopic parameters for (3-(Naphthalen-1-yl)phenyl)methanol. These theoretical analyses are crucial for interpreting experimental spectra. For instance, calculations of vibrational frequencies would correspond to infrared (IR) and Raman spectra, while predictions of electronic transitions would correlate with UV-Visible absorption spectra. Theoretical NMR chemical shift calculations would also aid in the structural elucidation of the compound.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Specific analyses of the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) for this compound are not documented in the available research. The FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding the compound's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability and reactivity. An MEP map would visually represent the electrostatic potential on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Studies on Nonlinear Optical (NLO) Properties

No dedicated studies on the nonlinear optical (NLO) properties of this compound were found. NLO studies involve calculating properties such as polarizability and hyperpolarizability to assess a molecule's potential for applications in optoelectronics. The presence of extended π-conjugated systems in the naphthalene (B1677914) and phenyl rings might suggest potential NLO activity, but this has not been computationally investigated for this specific molecule.

Computational Elucidation of Reaction Mechanisms

There is no available research on the computational elucidation of reaction mechanisms involving this compound. Such studies would use computational methods to map the energy profiles of potential reactions, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the compound's chemical behavior and reactivity pathways.

Molecular Docking Simulations for Conceptual Interaction Assessment

No molecular docking simulations specifically featuring this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its protein target. While related naphthalenyl-phenyl structures have been investigated for their biological activities using this method, this compound has not been the subject of such a conceptual interaction assessment.

Advanced Research Applications in Materials Science

Exploration of Optical Properties of Naphthalene-Phenyl Methanol (B129727) Derivatives

Derivatives of naphthalene-phenyl methanol are under intense investigation for their promising optical properties. The naphthalene (B1677914) moiety, a well-known fluorophore, imparts inherent fluorescence to these compounds. The nature and position of substituents on both the naphthalene and phenyl rings can significantly influence the absorption and emission characteristics, including the quantum yield of fluorescence. researchgate.net For instance, deviations of the phenyl group from the plane of the naphthalene structure can lead to a decrease in the emission quantum yield. researchgate.net

The photophysical properties of these derivatives are typically studied using UV-visible and fluorescence spectroscopy. researchgate.net Research has shown that the optical and photophysical behaviors of naphthalimide derivatives, a related class of compounds, are dependent on the nature and position of substituents. researchgate.net The introduction of different functional groups can tune the emission color and intensity, making them suitable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

Table 1: Optical Properties of Selected Naphthalene Derivatives

Compound ClassKey Optical PropertyPotential Application
Naphthalimide DerivativesStrong emission, high quantum efficiency, good photostabilityFluorescent dyes, photoinduced electron transfer (PET) sensors
Naphthalene-containing PolyimidesGood optical transparency, high transmittance at 450 nmFlexible displays, optical films
Naphthalene-phenanthroimidazole ConjugatesTuneable aggregation-induced emission, light-harvesting propertiesOLEDs, organic photovoltaics

This table provides a generalized overview based on findings from various naphthalene derivatives and is for illustrative purposes.

Investigation of Electronic Properties and Potential as Organic Semiconductors

The π-conjugated system of the naphthalene and phenyl rings in (3-(Naphthalen-1-yl)phenyl)methanol suggests its potential for use in organic electronics. Organic semiconductors (OSCs) are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The performance of these devices is intrinsically linked to the molecular structure and packing of the organic semiconductor material. sigmaaldrich.com

The introduction of electron-withdrawing or electron-donating groups to the naphthalene-phenyl methanol framework can modulate the frontier molecular orbital energies (HOMO and LUMO), which is a key strategy for tuning the electronic properties of organic materials. researchgate.net For instance, the functionalization of oligothiophene-based materials, which share structural similarities, allows for the tailoring of their properties for specific electronic applications. researchgate.net While direct data on the electronic properties of this compound is limited, research on analogous naphthalene-based systems provides valuable insights. For example, certain 4,8-substituted 1,5-naphthyridines have shown suitable electron affinities and ionization potentials for use as electron-transport and hole-injecting materials, respectively. rsc.org

Table 2: Electronic Properties of Representative Organic Semiconductors

Material ClassCharge Carrier TypeKey Electronic Feature
Poly(3-alkylthiophenes)p-typeHigh charge mobilities with regiocontrolled synthesis
Naphthyl Bithiophenesn-type (potential)Tunable LUMO levels with electron-withdrawing groups
4,8-Substituted 1,5-NaphthyridinesMultifunctionalSuitable electron affinities and ionization potentials

This table presents data for classes of organic semiconductors to illustrate the principles of tuning electronic properties and is not specific to this compound itself.

Evaluation of Thermal Properties and Stability

The thermal stability of materials is a critical factor for their application in electronic devices and other high-performance systems. The rigid aromatic structure of the naphthalene and phenyl rings in this compound contributes to its inherent thermal robustness.

Integration of this compound into Novel Material Architectures

The functional hydroxyl group in this compound provides a reactive site for its integration into larger, more complex material architectures. This allows for the synthesis of polymers, dendrimers, and other novel materials where the unique properties of the naphthalene-phenyl moiety can be harnessed.

For example, it can be used as a monomer in polymerization reactions to create polymers with specific optical or electronic properties. The ability to form self-assembled monolayers or be incorporated into block copolymers opens up possibilities for creating highly ordered nanostructures with anisotropic properties. The design and synthesis of π-conjugated molecules based on naphthalene and other aromatic units have been shown to lead to materials with tunable self-assembly behavior and light-harvesting capabilities. rsc.org The development of new synthetic methodologies, such as the tunable formal photocycloaddition of 1-naphthol (B170400) derivatives, further expands the toolbox for creating complex naphthalene-based architectures. acs.org

Exploration in Chemical Biology and Medicinal Chemistry Research Mechanism and General Compound Class Focused

Structure-Activity Relationship (SAR) Investigations of Naphthalene-Phenyl Methanol (B129727) Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For naphthalene-phenyl methanol scaffolds, research has identified key structural features that influence their biological activities, particularly in the antimicrobial and anticancer domains.

Investigations into 1-phenylnaphthalene (B165152) derivatives have revealed that substitutions on both the phenyl and naphthalene (B1677914) rings significantly impact antibacterial potency. nih.gov For instance, in a series of 1-phenyl-5-guanidinomethylnaphthalene derivatives, the nature of the substituent at the para-position of the phenyl ring was critical for activity against Staphylococcus aureus. A tert-butyl group conferred the highest potency against methicillin-sensitive S. aureus (MSSA), with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. nih.gov Replacing this with other groups like cyclopropyl, chloro, bromo, or trifluoromethyl led to variations in activity. nih.gov Furthermore, the position and nature of the basic group on the naphthalene core are determinant; guanidinoalkyl and amidino groups at position 5 of the naphthalene ring were found to be particularly effective. nih.gov

In the context of anticancer agents, SAR studies on naphthalene-substituted spirodienones showed that the nature of the aromatic rings attached to the triazole moiety significantly influenced cytotoxicity. nih.gov Conversely, introducing substituents such as methyl, chloro, or trifluoromethyl onto the phenyl ring tended to decrease the anticancer activity. nih.gov Another study on naphthoquinones aimed at improving cancer cell-specificity found that increasing the rigidity of the molecular scaffold by introducing an extra fused imidazole (B134444) ring could enhance both selectivity and potency. nih.gov This modification reduces the entropic cost of binding to a biological target. nih.gov

The table below summarizes key SAR findings for naphthalene-based scaffolds.

Table 1: SAR Insights for Naphthalene-Phenyl Scaffolds

Scaffold TypeBiological ActivityFavorable Structural FeaturesUnfavorable Structural FeaturesReference
1-PhenylnaphthaleneAntibacterial (S. aureus)- para-t-butyl on phenyl ring
  • Guanidinomethyl group at naphthalene C5
  • - Less than one well difference in potency between sensitive and resistant bacterial strains was observed. nih.gov
    Naphthalene-Triazole SpirodienoneAnticancer- Aromatic rings at R1 of triazole
  • Carbonyl group on spirodienone ring
  • - Methyl, chloro, trifluoromethyl groups on R2 phenyl ring nih.gov
    NaphthoquinoneAnticancer- Fused imidazole ring for increased rigidity and selectivity- N/A nih.gov
    2-PyrazolineAntimicrobial- N(CH3)2 group on naphthalene ring
  • Hydroxyl and chloro groups at C3 of naphthyl ring
  • - N/A ijpsjournal.com

    Bioisosteric Modification Strategies for Naphthalene Derivatives

    Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. ajptr.comresearchgate.net The naphthalene ring itself is often used as a bioisostere for other aromatic systems, like the indole (B1671886) ring, due to their similar size and aromaticity. ebyu.edu.tr

    A notable example is the bioisosteric replacement of the indole ring in melatonin (B1676174) with a naphthalene ring. This modification aimed to generate new analogues with potentially improved antioxidant properties. Studies showed that the resulting naphthalene derivatives, particularly those with a 6-methoxy substitution, exhibited significant radical scavenging activity, often higher than the parent melatonin molecule. ebyu.edu.tr

    Conversely, the naphthalene scaffold itself can be replaced to overcome undesirable properties. For instance, naphthalene-based inhibitors of the KEAP1/NRF2 protein-protein interaction have shown promise but are hampered by issues like metabolic instability and potential mutagenicity linked to the naphthalene core. nih.gov Research has demonstrated that the naphthalene scaffold in these activators can be successfully replaced with heterocyclic systems like 1,4-isoquinoline. The resulting compounds retained low nanomolar potency and cellular activity while exhibiting a better mutagenic profile and comparable metabolic stability and solubility. nih.gov Another innovative bioisosteric replacement for naphthalene is the benzazaborinine scaffold, where a C-C unit in the aromatic ring is replaced by a B-N unit. researchgate.net Benzazaborinine analogues of the naphthalene-containing drug propranolol (B1214883) showed comparable potency and superior pharmacokinetic profiles in some cases, highlighting the potential of this strategy in drug discovery. researchgate.net

    Table 2: Bioisosteric Strategies Involving Naphthalene Scaffolds
    Original Scaffold/GroupBioisosteric ReplacementRationale / OutcomeReference
    Indole (in Melatonin)NaphthaleneTo create analogues with modified antioxidant activity. Naphthalene derivatives showed significant radical scavenging capacity. ebyu.edu.tr
    Naphthalene (in NRF2 Activators)1,4-IsoquinolineTo improve the drug-like properties and reduce mutagenicity associated with the naphthalene core. The replacement maintained potency and improved the safety profile. nih.gov
    Naphthalene (in Propranolol)BenzazaborinineTo explore novel chemical space and improve pharmacokinetic properties. Analogues showed comparable potency and excellent bioavailability. researchgate.net

    Mechanistic Studies of Antioxidant Activity

    The antioxidant properties of naphthalene derivatives are a subject of significant research interest, as oxidative stress is implicated in numerous diseases. researchgate.net The mechanisms by which these compounds exert their antioxidant effects are varied, but often involve direct radical scavenging or hydrogen atom transfer (HAT).

    A key mechanistic insight comes from studies on naphthalenediols. 1,8-Naphthalenediol, for example, is a highly potent antioxidant due to the formation of a strong intramolecular hydrogen bond in the aryloxyl radical that is formed upon hydrogen atom donation. nih.gov This H-bond stabilizes the resulting radical more than it stabilizes the parent molecule, which lowers the O-H bond dissociation enthalpy (BDE) and significantly increases the rate of hydrogen atom transfer to radicals. This effect makes certain naphthalenediols more active HAT agents than well-known antioxidants like catechol and even the vitamin E analogue, Trolox. nih.gov

    The antioxidant capacity of many naphthalene derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ebyu.edu.trresearchgate.netbath.ac.uk In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, a process that can be monitored spectrophotometrically. Naphthalene-based chalcones and melatonin analogues have demonstrated significant DPPH radical scavenging activity, with some compounds showing potency comparable to standard antioxidants like ascorbic acid. ebyu.edu.trbath.ac.uk Molecular docking studies have further explored these interactions, showing that potent naphthalene-based antioxidants can fit into the active site of enzymes involved in oxidative stress, such as human peroxiredoxin 5. researchgate.netbath.ac.uk

    Other mechanisms include the inhibition of enzymes that generate reactive oxygen species (ROS), such as xanthine (B1682287) oxidase. nih.govnih.gov While some plant extracts containing phenolic compounds inhibit this enzyme, the specific action of naphthalene-phenyl methanols on this pathway requires further investigation. nih.gov

    Research into Anticancer Mechanisms and Cellular Pathway Modulation

    Naphthalene-based scaffolds are prevalent in the development of anticancer agents, with mechanisms targeting various hallmarks of cancer. ekb.egresearchgate.net Research has moved beyond simple cytotoxicity to elucidate specific molecular targets and cellular pathways modulated by these compounds.

    One major mechanism involves the induction of programmed cell death, or apoptosis. Novel naphthalene-substituted triazole spirodienones have been shown to exert potent cytotoxic activity against breast cancer cell lines (MDA-MB-231) by arresting the cell cycle and inducing apoptosis. nih.gov Compound 6a from this series was also found to inhibit tumor growth in a 4T1 breast cancer mouse model, indicating in vivo efficacy. nih.gov

    Another key strategy is the disruption of cancer cell metabolism. A specific naphthoquinone derivative, BH10, was found to be selectively toxic to cancer cells by altering their glucose metabolism. nih.gov This compound targets mitochondrial redox defense, leading to an increase in the cellular oxygen consumption rate and a shift from glycolysis towards glucose oxidation, ultimately causing cancer cell necrosis. nih.gov The targeting of metabolic enzymes is an emerging area; for example, inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that supports cancer cell proliferation, have been developed, suggesting that naphthalene scaffolds could be designed to target similar metabolic vulnerabilities. acs.org

    The activity of naphthalene derivatives is often linked to their metabolites, which can covalently interact with cellular proteins and influence critical signaling pathways. researchgate.net This highlights the importance of understanding the metabolic activation of these compounds in their anticancer effects.

    Table 3: Anticancer Mechanisms of Naphthalene Derivatives
    Compound ClassMechanism of ActionTargeted Pathway/ProcessCellular OutcomeReference
    Naphthalene-Triazole SpirodienonesInduction of ApoptosisCell Cycle RegulationCell Cycle Arrest, Apoptosis, Tumor Growth Inhibition nih.gov
    Naphthoquinones (e.g., BH10)Metabolic ReprogrammingMitochondrial Redox Defense, Glucose MetabolismInhibition of Glycolysis, Increased OCR, Necrosis nih.gov
    General Naphthalene DerivativesCovalent modification by metabolitesVarious biochemical pathwaysCytotoxicity, therapeutic effects researchgate.net

    Investigation of Antimicrobial Mechanisms

    Naphthalene derivatives represent a promising class of antimicrobial agents, with several FDA-approved drugs and numerous compounds under investigation. ijpsjournal.comekb.eg Their mechanisms of action are diverse, often targeting essential bacterial processes that are distinct from those targeted by conventional antibiotics.

    A well-defined mechanism for some 1-phenylnaphthalene derivatives is the inhibition of bacterial cell division. nih.gov These compounds have been shown to target FtsZ, a highly conserved protein that forms the Z-ring at the site of cytokinesis. By disrupting the polymerization dynamics of FtsZ, these agents prevent the formation of the septum, leading to filamentation and eventual death of the bacterial cell. This novel mechanism makes them potentially effective against multidrug-resistant strains like MRSA. nih.gov

    Another proposed mechanism is the generation of reactive oxygen species (ROS) within the bacterial cell. Studies on 1,4-naphthoquinone (B94277) derivatives have demonstrated that their antibacterial activity is associated with the production of ROS, which leads to oxidative stress, damage to cellular components, and ultimately, bacterial cell death through apoptosis or necrosis. nih.gov

    Furthermore, the cytotoxicity of naphthalene metabolites, such as naphthalene epoxides and naphthoquinones, contributes to their antimicrobial effects. These reactive species can form covalent adducts with cellular macromolecules, particularly with the cysteine residues of proteins, disrupting their function. ijpsjournal.com Other naphthalene-based compounds may act by disrupting the bacterial cell membrane, leading to increased permeability and loss of cellular integrity. nih.gov

    Studies on Antiviral Mechanisms

    The naphthalene scaffold has proven to be a valuable template for the design of potent antiviral agents targeting a range of viruses, including influenza, HIV, and coronaviruses. researchgate.netacs.orgnih.gov

    Influenza Virus: A series of naphthalene derivatives has been synthesized and evaluated against influenza A virus. One promising compound, 2-aminonaphthalene 4d, was found to act at an early stage of viral replication, post-adsorption. researchgate.netbohrium.comnih.gov Mechanistic studies revealed that it inhibits the expression of viral nucleoprotein (NP) and matrix protein (M), which are essential for viral replication and assembly. Furthermore, the compound was shown to reduce virus-induced cellular damage by mitigating ROS accumulation, autophagy, and apoptosis, and by suppressing the inflammatory response mediated by the RIG-I signaling pathway. researchgate.netnih.gov

    HIV: Certain naphthalene diimide derivatives have been developed as anti-HIV agents that function through a novel mechanism. These compounds selectively bind to and stabilize G-quadruplex structures located in the long terminal repeat (LTR) promoter region of the HIV-1 genome. acs.org The stabilization of these secondary DNA structures effectively suppresses viral transcription, thus inhibiting viral replication at low nanomolar concentrations. This represents a targeted approach to disrupting the viral life cycle. acs.org

    SARS-CoV-2: In the fight against the COVID-19 pandemic, naphthalene-based inhibitors were designed to target the papain-like protease (PLpro) of SARS-CoV-2. nih.gov PLpro is a critical enzyme that not only processes the viral polyprotein for replication but also helps the virus evade the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins. Inhibiting PLpro with naphthalene-based compounds can therefore both halt viral replication and restore the host antiviral interferon pathway. nih.gov

    Table 4: Antiviral Mechanisms of Naphthalene Scaffolds
    Virus TargetNaphthalene Compound ClassMolecular MechanismReference
    Influenza A2-Aminonaphthalene derivativesInhibition of viral NP and M proteins; reduction of ROS, autophagy, and apoptosis. researchgate.netnih.gov
    HIV-1Naphthalene diimidesStabilization of G-quadruplexes in the LTR promoter, suppressing viral transcription. acs.org
    SARS-CoVNaphthalene-based inhibitorsInhibition of the papain-like protease (PLpro), blocking viral replication and immune evasion. nih.gov

    Ligand Design for Metal Complexation and Coordination Chemistry Studies

    Naphthalene-based molecules, including those with carboxyl or hydroxyl groups like (3-(Naphthalen-1-yl)phenyl)methanol, are effective ligands for a variety of metal ions. The resulting metal complexes often exhibit unique structural, electronic, and biological properties that differ from the free ligands.

    Research into metal complexes with naphthalene-based acetic acids as ligands has revealed diverse coordination chemistry. mdpi.com These ligands typically coordinate to metal ions through the oxygen atoms of the carboxylate group. The coordination environment is often completed by other co-ligands, which can be simple solvent molecules (like water or methanol) or more complex N-donor ligands (like imidazole or phenanthroline) and P-donor ligands (like triphenylphosphine). mdpi.com The coordination number of the central metal ion can vary widely, from 2 (linear geometry) to 8, depending on the metal and the steric and electronic properties of the ligands. mdpi.com

    Studies on the complexation of mono- and di-substituted naphthalene derivatives with various metal ions (e.g., Al(III), Cu(II), Fe(III), Zr(IV)) have shown that the nature and position of substituents on the naphthalene ring influence the stability and stoichiometry of the resulting complexes. nih.gov For example, Cu(II) showed the highest binding affinity for mono-substituted naphthalene derivatives, whereas Al(III) and Zr(IV) exhibited greater selectivity for di-substituted derivatives. nih.gov These interactions can dramatically alter the fluorescence properties of the naphthalene ligand, leading to either fluorescence enhancement or quenching, a phenomenon that can be exploited for the development of metal ion sensors. nih.gov

    Table 5: Characteristics of Metal Complexes with Naphthalene-Based Ligands
    Metal IonNaphthalene Ligand TypeKey FindingReference
    Various (e.g., Mn, Au)Naphthalene-based acetic acidsForms complexes with diverse coordination numbers (2-8) and geometries, often incorporating co-ligands. mdpi.com
    Al(III), Cu(II), Fe(III), Zr(IV)Substituted naphthalene derivativesComplex stability and stoichiometry (typically 1:1) depend on the metal and the ligand's substituents. Interaction alters ligand fluorescence. nih.gov
    Al(III), Zr(IV)Di-substituted naphthalene derivativesShowed greater selectivity for di-substituted over mono-substituted ligands. nih.gov
    Cu(II), Fe(III)Naphthalene derivativesComplexation leads to fluorescence quenching. nih.gov

    Compound Reference Table

    Compound Name
    This compound
    2-aminonaphthalene
    1,8-Naphthalenediol
    1-phenyl-5-guanidinomethylnaphthalene
    2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10)
    Propranolol
    Melatonin
    Ascorbic acid
    Trolox

    Analogues in Natural Product-Inspired Research

    The core structure of this compound, which combines a naphthalene and a phenyl ring through a single carbon bridge, is reminiscent of scaffolds found in various natural products. While direct analogues of this compound in natural products are not extensively documented, the broader class of arylnaphthalene lignans (B1203133) and other naphthalene-containing natural products provide a strong rationale for the investigation of such synthetic analogues.

    Natural products containing a naphthalene core are relatively uncommon but often exhibit significant pharmacological activities, which has spurred interest in their synthesis and the development of related analogues. nih.gov Researchers often aim to mimic or modify the structures of these natural products to improve their biological activity, selectivity, and pharmacokinetic properties.

    For instance, the naphthalene moiety is a key feature in a number of bioactive natural compounds. The investigation into synthetic analogues like this compound is often inspired by the desire to create simplified or modified versions of these more complex natural products, which can be more readily synthesized and optimized.

    Detailed Research Findings

    While specific research focusing exclusively on this compound in the context of natural product-inspired research is limited in publicly available literature, studies on closely related structures provide valuable insights. For example, research into naphthalene analogues of combretastatins has shown that the naphthalene ring can act as a successful substitute for the 3-hydroxy-4-methoxyphenyl group of combretastatin (B1194345) A-4, a potent natural anticancer agent. This substitution often leads to highly cytotoxic analogues, highlighting the potential of the naphthalene scaffold in mimicking the biological activity of natural product fragments.

    Furthermore, the synthesis and biological evaluation of various substituted 1-phenylnaphthalenes have been undertaken to explore their antimicrobial activities. These studies, while not directly involving this compound, demonstrate the utility of the phenylnaphthalene scaffold as a template for developing new therapeutic agents inspired by the general structural motifs of bioactive molecules.

    The table below summarizes key information about this compound and a related analogue, illustrating the type of data available for such compounds.

    Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Area
    This compound208941-44-0C₁₇H₁₄O234.29Organic Building Block
    1-(3-Methoxyphenyl)-3-(naphthalen-1-yl)propenoneNot AvailableC₂₀H₁₆O₂288.34Chalcone (B49325) derivative with potential biological activities

    This table is generated based on available data and is for illustrative purposes.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for (3-(Naphthalen-1-yl)phenyl)methanol, and how are reaction conditions optimized?

    • Methodology : A typical synthesis involves hydroxylamine hydrochloride and KOH in absolute ethanol under reflux for 12+ hours, followed by neutralization with acetic acid . Alternative methods include Suzuki-Miyaura coupling for aryl-naphthyl bond formation, with Pd catalysts and optimized temperature (80–100°C) to minimize side products. Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-oxidation of the methanol group.

    Q. How is the molecular structure of this compound validated experimentally?

    • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, torsion angles (e.g., C2–C1–C7–C8 = 121.46° and C2–C3–C17–C18 = 51.58°) confirm conformational stability . SHELX software refines crystallographic data (R-factor < 0.05) .
    • Complementary Techniques : NMR (¹H/¹³C) verifies proton environments and coupling constants, while FT-IR identifies O–H stretching (~3200 cm⁻¹) .

    Q. What purification strategies are effective for isolating this compound from byproducts?

    • Methodology : Recrystallization using petroleum ether or ethanol/water mixtures improves purity (>95%) . For complex mixtures, gradient elution in HPLC (C18 column, acetonitrile/water) resolves isomers .
    • Data Validation : Compare melting points (experimental vs. literature) and HPLC retention times to confirm identity .

    Advanced Research Questions

    Q. How do computational models (e.g., DFT, MM2) reconcile discrepancies in experimental conformational data?

    • Methodology : MM2 calculations predict six conformers with similar energies, but SC-XRD reveals a mixed conformation (C1 symmetry) due to crystal packing effects . Density Functional Theory (DFT) with B3LYP/6-31G* basis sets corrects for van der Waals interactions, reducing deviations in torsion angles (<5°) .
    • Contradiction Analysis : Discrepancies arise from solvent effects (absent in computational models) and lattice forces. Validate with polarizable continuum models (PCM) .

    Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

    • Methodology : Fluorinated analogs (e.g., 3-fluoro substitutions) enhance metabolic stability by reducing CYP450 interactions. Assays measuring IC₅₀ values against kinase targets (e.g., EGFR) reveal steric hindrance from naphthyl groups modulates binding .
    • Experimental Design : Use radiolabeled ligands (³H/¹⁴C) in competitive binding assays to quantify receptor affinity .

    Q. How do toxicological profiles of this compound vary across species, and what analytical methods detect metabolites?

    • Contradiction Analysis : Rodent studies show hepatic enzyme induction (CYP1A1/2), but human cell lines exhibit lower sensitivity. GC-MS identifies naphthoquinone metabolites, while ELISA quantifies oxidative stress markers (e.g., 8-OHdG) .
    • Mitigation : Use Ames tests to assess mutagenicity and LC-HRMS for trace metabolite detection .

    Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes, receptors)?

    • Methodology : Molecular docking (AutoDock Vina) predicts binding modes to ATP pockets, validated by mutagenesis studies (e.g., Tyr→Phe substitutions disrupt hydrogen bonding) .
    • Advanced Techniques : Cryo-EM resolves ligand-induced conformational changes in receptor complexes at 2.8 Å resolution .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.